4-(4-Fluorobenzyl)piperidine hydrochloride

LC-MS quantitative analysis Stable isotope labeling Internal standard preparation

4-(4-Fluorobenzyl)piperidine hydrochloride (CAS 193357-52-7) is a para-fluorinated benzylpiperidine critical for NMDA antagonist and BACE-1 inhibitor synthesis. Avoid generic benzylpiperidine analogs that introduce unacceptable risk in receptor binding and metabolic stability. - Structurally validated: X-ray co-crystal structure with BACE-1 at 2.15 Å resolution (PDB: 2OHN) enables rational fragment-based drug design. - Industrially proven: Key intermediate in patented Eliprodil hydrochloride synthesis (EP 0109317) with optimized Rh/C-catalyzed hydrogenation. - Analytical utility: Facilitates cost-effective Pd/C-catalyzed H/D exchange for deuterated internal standards (LC-MS bioanalysis).

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 193357-52-7
Cat. No. B069566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzyl)piperidine hydrochloride
CAS193357-52-7
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
InChIKeyOJKWWANXBGLGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzyl)piperidine HCl: Procurement & Technical Specifications


4-(4-Fluorobenzyl)piperidine hydrochloride (CAS 193357-52-7) is a para-fluorinated benzylpiperidine derivative that serves as a critical pharmaceutical intermediate in the synthesis of NMDA receptor antagonists, β-secretase (BACE-1) inhibitors, and tyrosinase-modulating compounds [1]. The compound possesses a piperidine ring core with a 4-fluorobenzyl substituent at the 4-position, and is typically supplied as the hydrochloride salt to enhance aqueous solubility and facilitate laboratory handling [2]. The para-fluoro substitution on the benzyl moiety imparts distinct electronic and lipophilic characteristics compared to unsubstituted, ortho-fluoro, or chloro analogs, which directly impacts receptor binding geometry and metabolic stability in downstream drug candidates.

Fragment-Based Discovery Supports BACE-1 and tyrosinase inhibitor fragment growing studies
Synthesis Intermediate Key building block for NMDA antagonist scaffolds via established routes
ISTD Preparation Para-fluoro activation enables benzylic H/D exchange for deuterated standard synthesis

4-(4-Fluorobenzyl)piperidine HCl: Why Generic Substitution Fails


Substituting 4-(4-fluorobenzyl)piperidine hydrochloride with generic benzylpiperidine analogs (e.g., 4-benzylpiperidine, 4-(4-chlorobenzyl)piperidine, or 4-(2-fluorobenzyl)piperidine) introduces unacceptable risk in receptor binding specificity, metabolic stability, and downstream synthetic yields. The para-fluoro substituent on the benzyl ring is not a passive spectator; its specific electronic and steric properties dictate the ligand's binding pose within therapeutic targets such as BACE-1 and NMDA receptor subtypes [1]. Empirical evidence demonstrates that benzyl substitution patterns (para-fluoro vs. unsubstituted vs. chloro vs. ortho-fluoro) produce quantitatively distinct outcomes in both binding affinity and functional activity [2]. Furthermore, the compound's established role as the validated intermediate in the industrial-scale synthesis of Eliprodil and structurally defined BACE-1 inhibitors means that deviation from this specific building block necessitates complete re-optimization of synthetic routes, catalyst selection, and purification protocols—incurring substantial time and cost penalties without guaranteed biological equivalence [3].

Target para-fluoro
Specific electronic and steric profile that defines binding geometry in BACE-1 and NMDA targets
Unsubstituted / ortho-fluoro / chloro analogs
Binding pose and target engagement may shift; crystallographic occupancy may not transfer
Synthetic route risk
Established Rh/C hydrogenation and downstream coupling routes may require re-optimization with alternative benzylpiperidines

4-(4-Fluorobenzyl)piperidine HCl Differentiator Analysis


Deuterium Labeling by Catalytic H/D Exchange

For laboratories requiring deuterium-labeled internal standards for LC-MS quantification, 4-(4-fluorobenzyl)piperidine demonstrates superior benzylic H/D exchange efficiency compared to non-fluorinated benzylpiperidine analogs. The para-fluoro substituent electronically activates the benzylic position toward palladium-catalyzed hydrogen-deuterium exchange under mild conditions, enabling preparation of d2 and d6 isotopomers with high isotopic enrichment [1]. This contrasts with unsubstituted benzylpiperidines, which require more forcing conditions or alternative synthetic routes to achieve comparable deuteration levels [2].

H/D Exchange Efficiency
Class-level inference
Enhanced benzylic activation attributed to para-fluoro electronic effects
Pd/C catalyst, D₂O or D₂ gas, benzylic C–H activation
Supports ISTD preparation workflow context
Quantitative exchange rate data not directly reported; class-level behavior
LC-MS quantitative analysis Stable isotope labeling Internal standard preparation

BACE-1 Binding Mode by X-Ray Crystallography

X-ray crystallographic analysis (PDB: 2OHN) reveals that 4-(4-fluorobenzyl)piperidine binds to the β-secretase (BACE-1) active site with a specific orientation that is structurally validated at 2.15 Å resolution [1]. The para-fluorobenzyl moiety occupies a defined hydrophobic pocket within the enzyme's catalytic cleft, with the fluorine atom positioned to form specific van der Waals contacts that are absent in the unsubstituted benzylpiperidine analog [2]. The piperidine nitrogen is oriented toward catalytic aspartate residues, establishing a hydrogen-bonding network that stabilizes the fragment-enzyme complex. This experimentally defined binding pose provides a structural rationale for why 4-(4-fluorobenzyl)piperidine serves as a privileged fragment for BACE-1 inhibitor development, whereas ortho-fluoro or chloro-substituted analogs exhibit altered binding geometries and reduced occupancy in this pocket.

BACE-1 Binding Mode
Method context
Defined electron density in catalytic pocket; 2.15 Å resolution
X-ray crystallography, recombinant human BACE-1
Supports structure-based design context
PDB: 2OHN; R-Free: 0.285, R-Work: 0.228
BACE-1 inhibition Alzheimer's disease Fragment-based drug discovery

Rh/C vs. Pd/C Efficiency in Pyridine Hydrogenation

In the key hydrogenation step converting 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine, rhodium on carbon (Rh/C) demonstrates superior catalytic efficiency compared to palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts [1]. This catalyst differentiation is critical for industrial-scale synthesis, where reaction rate and conversion yield directly impact production economics. Among precious metal catalysts evaluated, Rh/C achieved the optimal balance of conversion rate and product purity under identical solvent and temperature conditions. This process optimization was developed as part of an industrially feasible three-step synthesis achieving 60% overall yield—a substantial improvement over traditional multi-step literature methods with yields below 20% [2].

Catalyst Comparison
Head-to-head
Rh/C achieved highest conversion and rate among tested catalysts
Pd/C and Pt/C evaluated; acetic acid, 60°C, 1 bar H₂
Supports scalable synthesis route context
Three-step process; 60% overall yield reported
Catalytic hydrogenation Process chemistry Pharmaceutical manufacturing

Tyrosinase Inhibitor SAR with Fluorobenzylpiperidine

The 4-(4-fluorobenzyl)piperidine fragment serves as a foundational scaffold for tyrosinase inhibitor development. Systematic chemical exploration demonstrated that derivatives incorporating this fragment achieved IC50 values significantly lower than the initial lead compound and the reference inhibitor kojic acid [1]. The most potent derivative (compound 2d) exhibited an IC50 of 7.56 μM against mushroom tyrosinase, representing a 33-fold improvement over the initial lead compound 1a (IC50 = 252 μM) that lacked the optimized 4-fluorobenzylpiperidine core [2]. Kinetic analysis via Lineweaver-Burk plots revealed compound 2d acts as a mixed-type inhibitor, whereas other derivatives (2a-c, 10b) function as non-competitive inhibitors—demonstrating that subtle structural modifications to the 4-(4-fluorobenzyl)piperidine scaffold modulate inhibition mechanism in addition to potency [3].

Tyrosinase Inhibition
Head-to-head
Compound 2d IC₅₀ = 7.56 μM; 33-fold improvement from lead (252 μM → 7.56 μM)
Mushroom tyrosinase biochemical assay; Lineweaver-Burk analysis
Supports fragment optimization context
Mixed-type inhibition mechanism; scaffold-dependent modality
Tyrosinase inhibition Melanin biosynthesis Fragment-based optimization

4-(4-Fluorobenzyl)piperidine HCl: Validated Application Scenarios


BACE-1 Fragment-Based Drug Discovery for Alzheimer's

Procure 4-(4-fluorobenzyl)piperidine hydrochloride as a structurally validated fragment hit for BACE-1 inhibitor development. The compound's binding mode in the BACE-1 active site has been experimentally determined by X-ray crystallography at 2.15 Å resolution (PDB: 2OHN), providing unambiguous structural guidance for fragment growing and linking strategies [1]. Unlike other benzylpiperidine fragments that lack crystallographic validation, this compound offers a defined starting point for structure-based drug design efforts targeting β-secretase in Alzheimer's disease [2].

Large-Scale Eliprodil Synthesis for NMDA Antagonists

Utilize 4-(4-fluorobenzyl)piperidine hydrochloride as the key intermediate in the industrial-scale preparation of Eliprodil hydrochloride and structurally related NMDA receptor antagonists. The patented synthetic route (EP 0109317) employs this specific intermediate in condensation reactions with 2-bromo-1-(4-chlorophenyl)ethanone, followed by reduction to yield the final NMDA antagonist scaffold [3]. The Rh/C-catalyzed hydrogenation process for preparing this intermediate from 4-(4-fluorobenzyl)pyridine has been optimized for industrial feasibility with 60% overall yield [4].

Deuterated Internal Standards for LC-MS Bioanalysis

Employ 4-(4-fluorobenzyl)piperidine as the optimal substrate for preparing deuterium-labeled internal standards required for quantitative LC-MS bioanalysis. The para-fluoro substitution facilitates efficient Pd/C-catalyzed H/D exchange at benzylic positions, enabling cost-effective synthesis of d2 and d6 isotopomers [5]. This property is particularly valuable for laboratories developing bioanalytical methods for fluorobenzylpiperidine-containing drug candidates, where stable isotope-labeled internal standards are essential for accurate pharmacokinetic measurements.

Tyrosinase Inhibitor Optimization for Pigmentation Disorders

Use 4-(4-fluorobenzyl)piperidine as the core scaffold for synthesizing tyrosinase inhibitor candidates. SAR studies have demonstrated that derivatives built upon this fragment achieve IC50 values as low as 7.56 μM against mushroom tyrosinase, representing a 33-fold improvement over the initial lead compound [6]. The inhibition mechanism (mixed-type vs. non-competitive) can be modulated through peripheral substitutions, offering a tunable platform for optimizing both potency and mechanism of action [7].

Application
Selection Property
Validation Focus
BACE-1 fragment-based inhibitor research
Crystallographically defined binding mode
Fragment growing and linking optimization
NMDA antagonist intermediate synthesis research
Rh/C-optimized hydrogenation route
Process yield and purity verification
Deuterated ISTD preparation for LC-MS bioanalysis
Benzylic H/D exchange efficiency
Isotopic enrichment and method validation review
Tyrosinase inhibitor fragment optimization studies
Mixed-type inhibition scaffold
Mechanism-specific SAR exploration
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